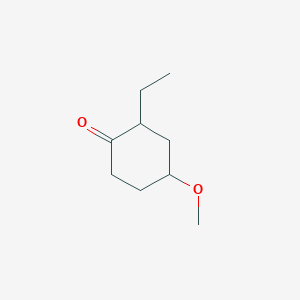
2-Ethyl-4-methoxycyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-methoxycyclohexanone (EMCH) is a cyclic ketone compound that has been used widely in scientific research applications. It is primarily used as a precursor in the synthesis of other organic compounds, and its unique chemical properties make it a valuable tool in various laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-methoxycyclohexanone is not fully understood, but it is believed to act as a nucleophile in organic reactions. 2-Ethyl-4-methoxycyclohexanone has a carbonyl group that can undergo nucleophilic addition reactions, which makes it a useful reagent in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Ethyl-4-methoxycyclohexanone. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Ethyl-4-methoxycyclohexanone in lab experiments is its unique chemical properties. 2-Ethyl-4-methoxycyclohexanone is a cyclic ketone compound that has a high boiling point and is relatively stable, which makes it a valuable tool in various laboratory experiments. However, one limitation of using 2-Ethyl-4-methoxycyclohexanone is that it can be difficult to handle due to its high boiling point and low solubility in water.
Zukünftige Richtungen
There are many future directions for research involving 2-Ethyl-4-methoxycyclohexanone. One area of interest is the development of new synthetic methods using 2-Ethyl-4-methoxycyclohexanone as a precursor. Another area of interest is the use of 2-Ethyl-4-methoxycyclohexanone as a chiral auxiliary in asymmetric synthesis. Additionally, there is potential for using 2-Ethyl-4-methoxycyclohexanone in the synthesis of new natural products with therapeutic applications. Overall, 2-Ethyl-4-methoxycyclohexanone is a versatile compound with many potential applications in scientific research.
Synthesemethoden
2-Ethyl-4-methoxycyclohexanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Meerwein-Ponndorf-Verley reduction, and the Grignard reaction. The Friedel-Crafts acylation reaction involves the reaction of acetyl chloride with cyclohexanone in the presence of aluminum chloride as a catalyst. The Meerwein-Ponndorf-Verley reduction involves the reduction of cyclohexanone using aluminum isopropoxide and isopropanol as a reducing agent. The Grignard reaction involves the reaction of ethyl magnesium bromide with cyclohexanone in the presence of a catalyst such as copper (II) chloride.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-methoxycyclohexanone has been used in a variety of scientific research applications, including as a precursor in the synthesis of other organic compounds, as a reagent in organic synthesis, and as a chiral auxiliary in asymmetric synthesis. 2-Ethyl-4-methoxycyclohexanone has also been used in the synthesis of natural products, such as the anti-cancer drug taxol.
Eigenschaften
CAS-Nummer |
13482-27-4 |
|---|---|
Produktname |
2-Ethyl-4-methoxycyclohexanone |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-ethyl-4-methoxycyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-3-7-6-8(11-2)4-5-9(7)10/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
STARKTAHWAZNAM-UHFFFAOYSA-N |
SMILES |
CCC1CC(CCC1=O)OC |
Kanonische SMILES |
CCC1CC(CCC1=O)OC |
Synonyme |
2-Ethyl-4-methoxycyclohexanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



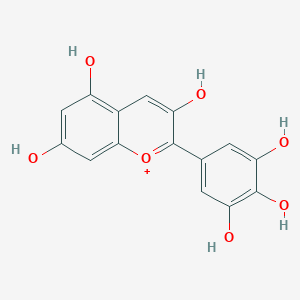



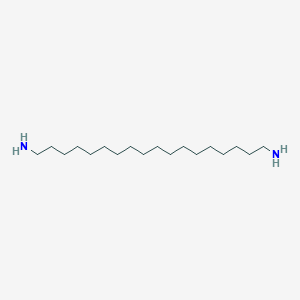
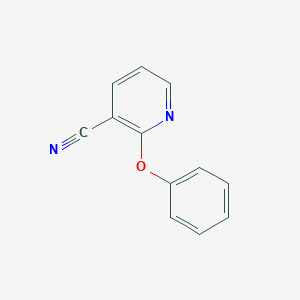
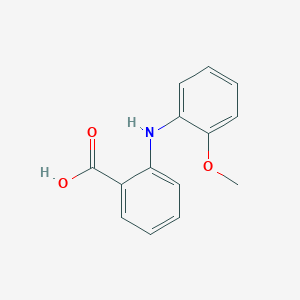
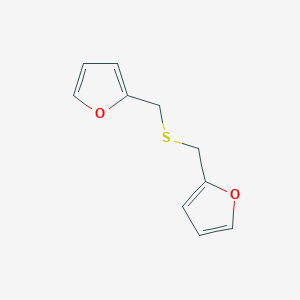
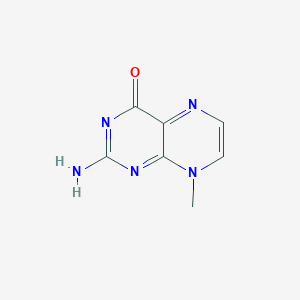
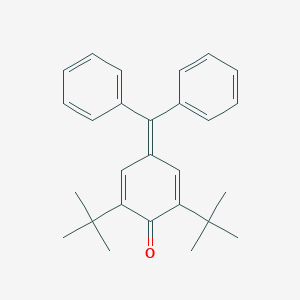
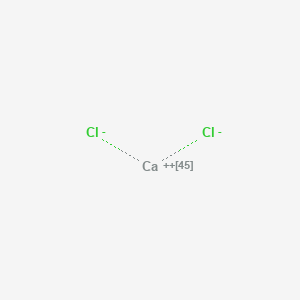
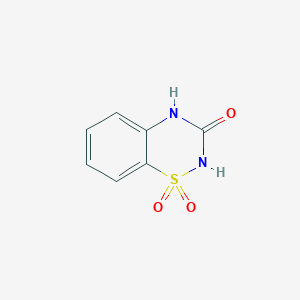
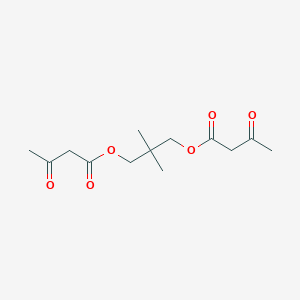
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)